

# cyclohexane-1,2,4,5-tetracarboxylic acid crystal structure

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## Compound of Interest

Compound Name: *cyclohexane-1,2,4,5-tetracarboxylic acid*

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An In-Depth Technical Guide to the Crystal Structure of **Cyclohexane-1,2,4,5-tetracarboxylic Acid**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the crystal structure of (1S,2S,4R,5R)-**cyclohexane-1,2,4,5-tetracarboxylic acid**, a molecule of significant interest in the development of advanced materials. As a versatile building block, its three-dimensional arrangement in the solid state dictates the macroscopic properties of resulting polymers and frameworks. This document is intended for researchers, materials scientists, and professionals in drug development, offering insights into its synthesis, structural determination, and the intricate non-covalent interactions that govern its supramolecular architecture.

## Strategic Importance in Materials Science

**Cyclohexane-1,2,4,5-tetracarboxylic acid** and its derivatives are crucial precursors for high-performance materials. Their alicyclic structure, a departure from purely aromatic systems, is key to creating polymers with unique properties. Specifically, this compound is a prospective raw material for colorless polyimides, which are highly sought after for applications in modern electronic and microelectronic devices where optical transparency is paramount.<sup>[1][2]</sup> Furthermore, the tetra-functional nature of the molecule, with its four carboxylic acid groups, makes it an excellent linker for the construction of Metal-Organic Frameworks (MOFs) and as a cross-linking agent in polyesters and polyamides.<sup>[3]</sup> A thorough understanding of its crystal

structure is not merely academic; it is the foundational knowledge required to rationally design and engineer next-generation materials with tailored thermal, mechanical, and optical characteristics.

## Synthesis and Crystallization: A Validated Protocol

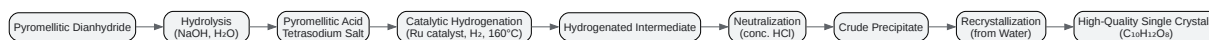
The acquisition of high-quality single crystals is the critical first step for crystallographic analysis. The chosen synthetic route must be robust and yield a product of sufficient purity for successful crystallization. The following protocol is a validated method for obtaining single crystals of (1*S*,2*S*,4*R*,5*R*)-**cyclohexane-1,2,4,5-tetracarboxylic acid** suitable for X-ray diffraction.<sup>[1]</sup>

## Experimental Protocol: Synthesis and Crystallization

- Hydrolysis of Starting Material:
  - Begin with pyromellitic dianhydride. It is first hydrolyzed using an aqueous solution of sodium hydroxide (NaOH). This step opens the anhydride rings to form the corresponding tetrasodium salt of pyromellitic acid.
  - Causality: The hydrolysis is essential to create the free carboxylic acid groups that will be subsequently hydrogenated. Using a strong base ensures complete deprotonation to the carboxylate salt, which is soluble and ready for the next stage.
- Catalytic Hydrogenation:
  - The aqueous solution of the pyromellitic acid tetrasodium salt is placed in a high-pressure reactor.
  - A ruthenium (Ru) catalyst is introduced. The hydrogenation is carried out under a high-pressure hydrogen atmosphere at a temperature of 160 °C.<sup>[1]</sup> The use of rhodium catalysts is also a well-established method for the hydrogenation of aromatic carboxylic acids.<sup>[4]</sup>
  - Causality: The ruthenium catalyst is highly effective for the reduction of the aromatic ring to a cyclohexane ring. The high pressure and temperature are necessary to achieve a reasonable reaction rate and high conversion.

- Isomerization Control (Optional but critical for specific stereoisomers):
  - Following the completion of hydrogenation, the solution is heated at a precisely controlled temperature for several hours.<sup>[1]</sup>
  - Causality: This step is crucial for controlling the stereochemistry of the final product. Different isomers of cyclohexane-tetracarboxylic acid have varying thermodynamic stabilities. This thermal treatment allows for equilibration, favoring the formation of the desired isomer.
- Acidification and Precipitation:
  - The reaction mixture is cooled to room temperature.
  - Concentrated hydrochloric acid (HCl) is slowly added to the solution to neutralize it. This protonates the carboxylate groups, causing the free **cyclohexane-1,2,4,5-tetracarboxylic acid** to precipitate out of the solution as a white solid.
  - Causality: The acid is sparingly soluble in water, so neutralization by a strong acid is an effective method for isolation. Slow addition is important to control the precipitation and obtain a more crystalline product.
- Recrystallization for X-ray Quality Crystals:
  - The crude white precipitate is collected by filtration.
  - The solid is then recrystallized from water. The precipitate is dissolved in a minimum amount of hot water, and the solution is allowed to cool slowly to room temperature.
  - The resulting crystals are collected and dried in a vacuum oven at 80 °C for 5 hours.<sup>[1]</sup>
  - Causality: Slow cooling is the cornerstone of growing large, well-ordered single crystals. This process allows molecules to deposit onto the growing crystal lattice in the most energetically favorable orientation, minimizing defects.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis and crystallization of **cyclohexane-1,2,4,5-tetracarboxylic acid**.

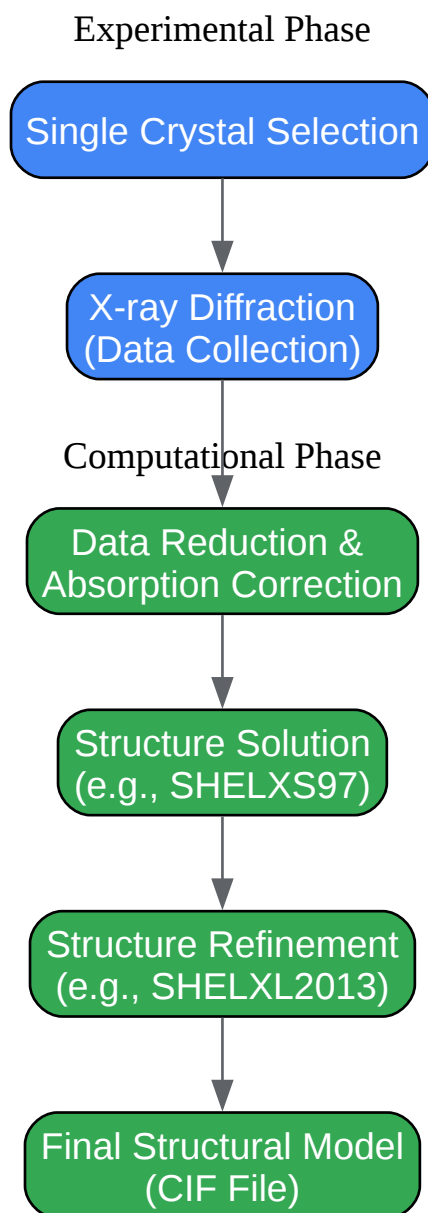
## Crystal Structure Determination and Refinement

The precise atomic arrangement was elucidated using single-crystal X-ray diffraction. This technique provides definitive information on bond lengths, bond angles, and the overall three-dimensional packing of molecules.

### Methodology: Single-Crystal X-ray Diffraction

- **Crystal Mounting:** A suitable single crystal, selected under a microscope for its sharp edges and lack of visible defects, is mounted on a goniometer head.
- **Data Collection:** The crystal is subjected to a monochromatic X-ray beam, and the diffraction pattern is recorded. For this specific structure, data was collected on a Bruker APEXII CCD area-detector diffractometer using Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ) at a temperature of 298 K.<sup>[1][2]</sup>
- **Data Reduction:** The raw diffraction data is processed to correct for experimental factors (e.g., absorption) and to calculate the intensities of the independent reflections. Software such as SAINT-Plus is used for this purpose.<sup>[1]</sup>
- **Structure Solution:** The phase problem is solved to generate an initial electron density map. This is typically achieved using direct methods, for example, with the software SHELXS97.<sup>[1]</sup>
- **Structure Refinement:** The initial atomic model is refined against the experimental data using a least-squares method, for instance, with SHELXL2013.<sup>[1]</sup> This iterative process adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined accordingly.<sup>[1]</sup>

## Workflow for Crystal Structure Determination



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Caption: The experimental and computational workflow for single-crystal X-ray structure determination.

## Crystallographic Data Summary

The crystallographic data for (1S,2S,4R,5R)-cyclohexane-1,2,4,5-tetracarboxylic acid is summarized in the table below.<sup>[1][2]</sup>

Parameter	Value
Chemical Formula	C <sub>10</sub> H <sub>12</sub> O <sub>8</sub>
Formula Weight	260.20 g/mol
Crystal System	Trigonal
Space Group	R3
Unit Cell Dimensions	
a	17.6970 (6) Å
c	9.5455 (6) Å
Volume (V)	2589.0 (2) Å <sup>3</sup>
Z (Molecules/unit cell)	9
Data Collection	
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature	298 K
Reflections (Collected)	6439
Reflections (Independent)	1653
R-factor (R1)	0.041
Weighted R-factor (wR2)	0.119

## In-Depth Structural Analysis

### Molecular Conformation

The core of the molecule is a six-membered cyclohexane ring which adopts a stable chair conformation.<sup>[1][2]</sup> This is the most energetically favorable conformation for cyclohexane systems, minimizing both angle strain and torsional strain.

A key feature of this specific isomer is the stereochemistry of the four carboxylic acid groups. Two crystallographically independent carboxylic acid groups are located on adjacent carbon atoms, and both are in equatorial positions. This results in a mutually trans conformation relative to each other.<sup>[1][2]</sup> The equatorial positioning minimizes steric hindrance compared to the more crowded axial positions, contributing to the overall stability of the molecule.

## Crystal Packing and Supramolecular Assembly

The way individual molecules pack together in the crystal lattice is governed by intermolecular forces, primarily strong hydrogen bonds. In the crystal structure of **cyclohexane-1,2,4,5-tetracarboxylic acid**, the O—H donor and C=O acceptor groups of the carboxylic acids engage in a robust and highly directional hydrogen-bonding network.<sup>[1][2]</sup>

This network is characterized by two distinct and elegant motifs:

- **Inversion Dimer Motif:** Carboxylic acid groups interact with each other around a crystallographic inversion center to form a classic  $R^2_2(8)$  ring motif. This is a very common and stable synthon in the crystal engineering of carboxylic acids.
- **Trimer Motif:** Three molecules associate around a threefold rotoinversion axis, where the carboxylic acid groups form a larger  $R^3_3(12)$  ring motif.<sup>[1][2]</sup>

These motifs are not isolated; they link together to create an intricate three-dimensional supramolecular architecture. This extensive hydrogen bonding is responsible for the compound's physical properties, such as its relatively high melting point ( $>220\text{ }^{\circ}\text{C}$ ).<sup>[5][6]</sup>

## Hydrogen Bonding Network Diagram

Caption: Key hydrogen bonding motifs—the dimer and trimer—that build the 3D crystal structure.

## Hydrogen Bond Geometry

The strength and directionality of the hydrogen bonds are evident from their geometric parameters.

D—H...A	D—H (Å)	H...A (Å)	D...A (Å)	D—H...A (°)
O2—H4...O1	0.81 (3)	1.93 (3)	2.705 (2)	160 (3)
O4—H5...O3	0.94 (3)	1.70 (3)	2.632 (1)	176 (3)

Data sourced  
from Acta  
Crystallographica  
Section E.[\[1\]](#)

The D...A distances are significantly shorter than the sum of the van der Waals radii, and the angles are close to linear (180°), indicating strong and highly directional hydrogen bonds.

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